

Spectroscopic Analysis of 2-Deacetyltaxachitriene A: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 2-Deacetyltaxachitriene A

Cat. No.: B15595353

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Disclaimer: Publicly available, peer-reviewed spectroscopic data specifically for "2-Deacetyltaxachitriene A" is limited. Therefore, this guide utilizes data from the structurally related and extensively studied taxane diterpenoid, Paclitaxel (Taxol), as a representative model. The methodologies and data presented serve as a robust framework for the spectroscopic analysis of similar taxane compounds.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for paclitaxel, along with detailed experimental protocols for data acquisition and analysis. The information is intended for researchers, scientists, and drug development professionals working with taxane-based compounds.

Data Presentation

The following tables summarize the quantitative NMR and mass spectrometry data for paclitaxel.

Table 1: ¹H NMR Spectroscopic Data of Paclitaxel (500 MHz, CDCl₃)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
2	5.68	d	7.1
3	3.81	d	7.1
4 (OAc)	2.24	S	
5	4.98	dd	9.5, 2.0
6α	2.55	m	
6β	1.88	m	_
7	4.40	dd	10.8, 6.7
9	4.21	d	8.4
10	6.28	t	8.9
13	6.22	t	8.7
14α	2.40	m	
14β	2.28	m	_
16	1.14	S	_
17	1.24	S	_
18	1.93	S	_
19	1.68	S	_
2'	5.79	dd	8.9, 2.5
3'	4.80	d	2.5
NH	6.94	d	8.9
OAc-10	2.15	s	
OAc-4	2.24	s	_
Aromatic-Bz	8.15-7.43	m	_
Aromatic-Ph	7.51-7.33	m	-







Data is representative and compiled from typical values in the literature.

Table 2: ¹³C NMR Spectroscopic Data of Paclitaxel (125 MHz, CDCl₃)



Position	Chemical Shift (δ, ppm)
1	79.1
2	75.2
3	45.7
4	81.2
5	84.5
6	35.6
7	72.2
8	58.6
9	203.8
10	75.7
11	133.7
12	142.1
13	72.5
14	35.7
15	43.2
16	21.9
17	26.9
18	14.8
19	9.6
20	76.5
2'	73.2
3'	55.1
OAc-4	170.4, 20.9



OAc-10	171.2, 22.7	
Benzoyl-CO	167.1	
Benzoyl-C	129.2, 130.3, 128.8, 133.8	
Phenyl-C	138.1, 126.6, 128.8, 129.2	
Benzamide-CO	167.9	

Data is representative and compiled from typical values in the literature.[1]

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Paclitaxel

lon	Calculated m/z	Observed m/z
[M+H]+	854.3389	854.3382
[M+Na] ⁺	876.3208	876.3201
[M+K]+	892.2948	892.2940

Observed m/z values are examples and may vary slightly based on instrumentation.[2][3]

Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure and stereochemistry of the taxane derivative.

- 1. Sample Preparation:
- Accurately weigh approximately 5-10 mg of the purified compound.
- Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.



2. Instrumentation:

 A high-field NMR spectrometer (e.g., Bruker Avance III 500 MHz or equivalent) equipped with a cryoprobe is recommended for enhanced sensitivity and resolution.[4]

3. Data Acquisition:

- ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
- 2D NMR: To aid in structural assignment, a suite of 2D NMR experiments should be performed, including:
 - COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
 correlations between protons and carbons.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and aid in stereochemical assignments.

4. Data Processing:

- Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin).
- Apply Fourier transformation, phase correction, and baseline correction.
- Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).



- Integrate the ¹H NMR signals and analyze the coupling patterns to determine proton multiplicities.
- Assign the ¹H and ¹³C signals based on chemical shifts, multiplicities, and correlations observed in the 2D NMR spectra.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the compound and to study its fragmentation pattern.

- 1. Sample Preparation:
- Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- Prepare a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with the mobile phase to be used for LC-MS analysis.[5][6]
- 2. Instrumentation:
- A high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap mass analyzer) with an electrospray ionization (ESI) source is recommended.[6][7]
- 3. Data Acquisition:
- Chromatographic Separation:
 - Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
 - Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient might run from 10% to 95% B over several minutes.
- Mass Spectrometry:



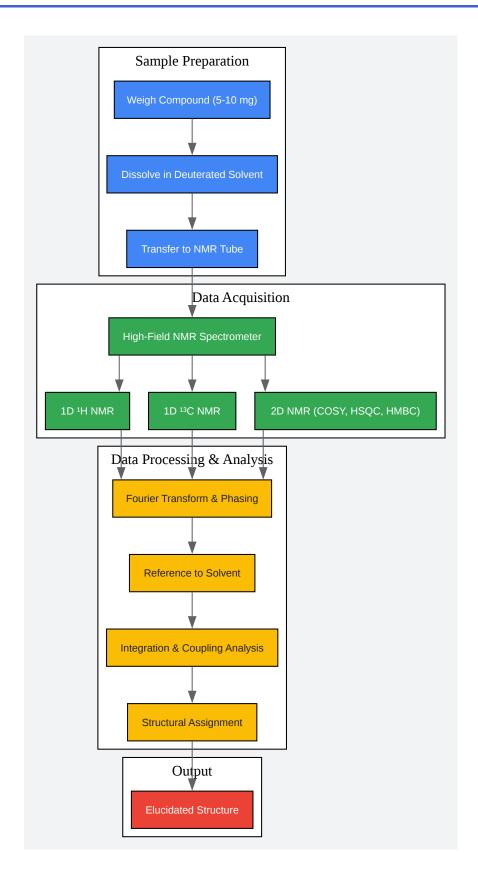
- Acquire data in positive ion mode (ESI+), as taxanes readily form protonated molecules
 ([M+H]+) and other adducts (e.g., [M+Na]+).[3][5]
- Perform a full scan analysis over a mass range that includes the expected molecular weight (e.g., m/z 100-1200).
- For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest (e.g., [M+H]+) and fragmenting it using collision-induced dissociation (CID). This will provide a characteristic fragmentation pattern.[8]

4. Data Analysis:

- Process the data using the instrument's software.
- Determine the accurate mass of the molecular ion from the full scan data and use this to calculate the elemental composition.
- Analyze the MS/MS fragmentation pattern to confirm the structure of the compound by identifying characteristic fragment ions.

Mandatory Visualization

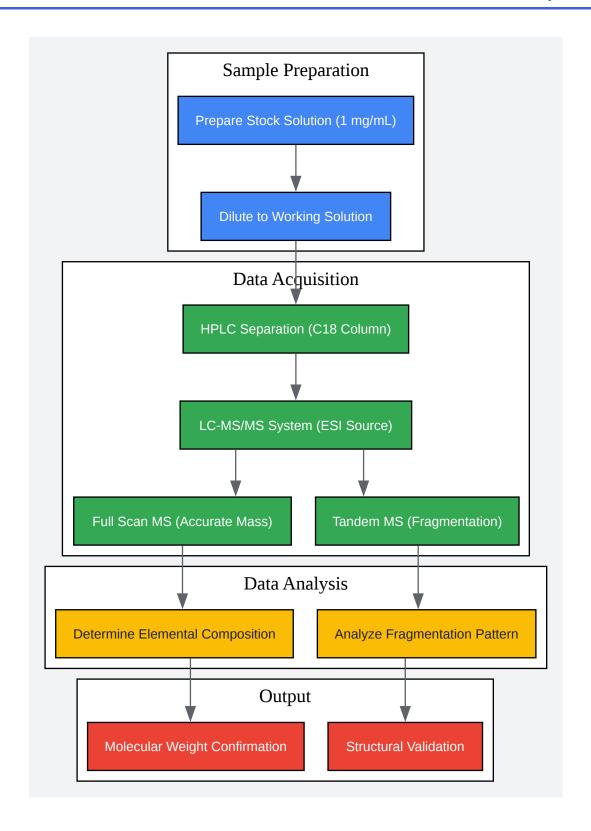




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Caption: Experimental workflow for NMR spectroscopy.





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Caption: Experimental workflow for mass spectrometry.



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